molecular formula C20H13BrN2O5 B326998 5-BROMO-2-(5-{[(3E)-5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID

5-BROMO-2-(5-{[(3E)-5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID

Cat. No.: B326998
M. Wt: 441.2 g/mol
InChI Key: BMDUBXCSLYNDOA-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-BROMO-2-(5-{[(3E)-5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzoic acid core substituted with a bromine atom and a furan ring, which is further substituted with a cyano group and a pyridine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-2-(5-{[(3E)-5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID can be achieved through a multi-step process involving the following key steps:

    Furan Ring Formation: The furan ring can be synthesized via a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

    Pyridine Derivative Synthesis: The pyridine derivative can be synthesized through a condensation reaction involving a suitable aldehyde and a cyanoacetamide derivative.

    Coupling Reaction: The final coupling of the furan ring with the benzoic acid core can be achieved using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-BROMO-2-(5-{[(3E)-5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

5-BROMO-2-(5-{[(3E)-5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 5-BROMO-2-(5-{[(3E)-5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves its interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects through the inhibition or activation of these targets, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-methylbenzoic acid
  • 5-bromo-2-bromomethylbenzoic acid
  • 2-bromo-5-fluorobenzoic acid

Uniqueness

5-BROMO-2-(5-{[(3E)-5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is unique due to its complex structure, which includes a combination of a benzoic acid core, a furan ring, and a pyridine derivative. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H13BrN2O5

Molecular Weight

441.2 g/mol

IUPAC Name

5-bromo-2-[5-[(E)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C20H13BrN2O5/c1-10-14(18(24)23(2)19(25)16(10)9-22)8-12-4-6-17(28-12)13-5-3-11(21)7-15(13)20(26)27/h3-8H,1-2H3,(H,26,27)/b14-8+

InChI Key

BMDUBXCSLYNDOA-RIYZIHGNSA-N

SMILES

CC1=C(C(=O)N(C(=O)C1=CC2=CC=C(O2)C3=C(C=C(C=C3)Br)C(=O)O)C)C#N

Isomeric SMILES

CC\1=C(C(=O)N(C(=O)/C1=C/C2=CC=C(O2)C3=C(C=C(C=C3)Br)C(=O)O)C)C#N

Canonical SMILES

CC1=C(C(=O)N(C(=O)C1=CC2=CC=C(O2)C3=C(C=C(C=C3)Br)C(=O)O)C)C#N

Origin of Product

United States

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